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Abstract
3-O-Caffeoylquinic acid methyl ester is a naturally occurring phenolic compound and a

derivative of chlorogenic acid, a well-studied bioactive molecule.[1] Found in various plant

species, including coffee beans and artichokes, this compound has garnered interest in the

pharmaceutical and nutraceutical industries for its potential therapeutic properties.[1] This

technical guide provides a comprehensive overview of 3-O-caffeoylquinic acid methyl ester,
including its chemical properties, biological activities with available quantitative data, detailed

experimental protocols for its study, and insights into its molecular mechanisms of action.

Introduction
3-O-Caffeoylquinic acid methyl ester, also known as methyl 3-O-caffeoylquinate, belongs to

the family of caffeoylquinic acids. These are esters formed between caffeic acid and quinic

acid. The methyl ester functional group enhances its solubility and stability compared to its

parent compound, 3-O-caffeoylquinic acid. Its biological activities are largely attributed to the

caffeoyl moiety, which possesses potent antioxidant properties. This guide will delve into the

scientific understanding of this compound, providing a valuable resource for researchers in the

field of natural product chemistry and drug discovery.
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Chemical and Physical Properties
Property Value Source

IUPAC Name

methyl (1S,3R,4R,5R)-3-[(E)-3-

(3,4-dihydroxyphenyl)prop-2-

enoyl]oxy-1,4,5-

trihydroxycyclohexane-1-

carboxylate

PubChem

Synonyms

Methyl chlorogenate,

Chlorogenic acid methyl ester,

Methyl 3-O-caffeoylquinate

PubChem

CAS Number 123483-19-2 PubChem

Molecular Formula C₁₇H₂₀O₉ PubChem

Molecular Weight 368.34 g/mol PubChem

Appearance White to off-white solid MedchemExpress.com

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol
ChemFaces

Biological Activities and Quantitative Data
3-O-Caffeoylquinic acid methyl ester and its derivatives have been investigated for a range

of biological activities. While specific quantitative data for this exact compound is limited in

publicly available literature, data from closely related compounds provide valuable insights into

its potential efficacy.

Antioxidant Activity
The antioxidant capacity of caffeoylquinic acid derivatives is well-documented and is primarily

attributed to their ability to scavenge free radicals.

Note: Specific IC₅₀ values for 3-O-Caffeoylquinic acid methyl ester in DPPH assays were not

found in the reviewed literature. The following data is for a related compound.
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Compound Assay IC₅₀ (µg/mL)
Reference
Compound

IC₅₀ (µg/mL) Source

3,5-di-O-

caffeoylquinic

acid

DPPH radical

scavenging
4.26 Trolox Not specified

ResearchGat

e

Anti-inflammatory Activity
Caffeoylquinic acid derivatives have demonstrated potent anti-inflammatory effects, primarily

through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling

pathway.

Note: A specific IC₅₀ value for 3-O-Caffeoylquinic acid methyl ester was not available. The

data below is for a structurally similar compound.

Compound Cell Line
Inhibitory
Effect

IC₅₀ (µM) Source

3-O-trans-

caffeoyl-4-O-

acetylquinic acid

methyl ester

Not specified
Nitric Oxide (NO)

inhibition
12.18 to 29.45 PubMed

3,5-di-caffeoyl

quinic acid

methyl ester

RAW 264.7

macrophages

Significant

inhibition of LPS-

induced NO

production at 5

µM

Not applicable
KoreaMed

Synapse

Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating

hyperpigmentation.

Note: Specific IC₅₀ values for 3-O-Caffeoylquinic acid methyl ester were not found. The data

below is for related compounds.
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Compound Source IC₅₀
Positive
Control

IC₅₀ Source

p-coumaric

acid ethyl

ester

Camellia

pollen
4.89 µg/mL Arbutin 51.54 µg/mL NIH

Luteolin - 266.67 µM Kojic acid Not specified MDPI

Norartocarpet

in
- 0.12 µM Kojic acid Not specified MDPI

Cytotoxic Activity
The cytotoxic effects of caffeic acid derivatives against various cancer cell lines have been

explored.

Note: A specific IC₅₀ value for 3-O-Caffeoylquinic acid methyl ester against HeLa cells was

not found. The following data is for caffeic acid.

Compound Cell Line IC₅₀ (µM) Source

Caffeic Acid HeLa 327±11.55 NIH

Caffeic Acid CaSki 220±18.03 NIH

Caffeic Acid SiHa 157±15.28 NIH

Caffeic Acid C33A 40±3.21 NIH

Signaling Pathway Analysis
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the

inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key

transcription factor that regulates the expression of pro-inflammatory genes, including

cytokines, chemokines, and enzymes like iNOS and COX-2. In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-
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inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is

activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal

degradation of IκBα. This allows the p50/p65 heterodimer of NF-κB to translocate to the

nucleus, where it binds to specific DNA sequences and initiates the transcription of target

genes. Caffeic acid derivatives have been shown to inhibit this pathway by preventing the

degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2]
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Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols
Isolation of 3-O-Caffeoylquinic Acid Methyl Ester from
Natural Sources
This protocol provides a general procedure for the isolation of caffeoylquinic acid derivatives

from plant material, which can be adapted for 3-O-Caffeoylquinic acid methyl ester.

Workflow for Isolation
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Caption: General workflow for isolation from plants.
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Methodology:

Extraction: Dried and powdered plant material (e.g., 100 g) is extracted with acidified

methanol (e.g., 1% HCl in methanol, 3 x 500 mL) at room temperature for 24 hours for each

extraction.

Filtration and Concentration: The combined extracts are filtered and concentrated under

reduced pressure using a rotary evaporator at a temperature below 40°C.

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned

successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl

acetate. The ethyl acetate fraction, typically rich in phenolic compounds, is collected.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography

on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and

monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

target compound are pooled and further purified by preparative HPLC on a C18 column

using a mobile phase of methanol and water (with 0.1% formic acid) to yield the pure 3-O-
Caffeoylquinic acid methyl ester.

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic

methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Synthesis of 3-O-Caffeoylquinic Acid Methyl
Ester
This protocol outlines a potential synthetic route.

Synthetic Workflow
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Caption: A potential synthetic workflow.

Methodology:

Protection of Quinic Acid: The hydroxyl groups at positions 1, 4, and 5, and the carboxylic

acid of (-)-quinic acid are protected. For example, the 4,5-hydroxyls can be protected as an

acetonide, and the carboxylic acid as a methyl ester.

Protection of Caffeic Acid: The catechol hydroxyls of caffeic acid are protected, for instance,

by acetylation.

Esterification: The protected quinic acid is esterified with the protected caffeic acid at the 3-

hydroxyl position using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the

presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic

hydrolysis for the acetonide and mild basic conditions for the acetyl groups) to yield 3-O-
Caffeoylquinic acid methyl ester.

Purification: The final product is purified by column chromatography or preparative HPLC.

DPPH Radical Scavenging Assay
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol is prepared.

Sample Preparation: A stock solution of 3-O-Caffeoylquinic acid methyl ester is prepared

in methanol and serially diluted to obtain a range of concentrations. Ascorbic acid is used as

a positive control.
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Assay Procedure: 100 µL of each sample dilution is added to 100 µL of the DPPH solution in

a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.

Measurement: The absorbance is measured at 517 nm using a microplate reader.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by

plotting the percentage of inhibition against the sample concentration.

Tyrosinase Inhibition Assay
Reagent Preparation:

Phosphate buffer (50 mM, pH 6.8).

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

L-DOPA solution (2 mM in phosphate buffer).

Sample Preparation: A stock solution of 3-O-Caffeoylquinic acid methyl ester is prepared

in a suitable solvent (e.g., DMSO) and serially diluted with phosphate buffer. Kojic acid is

used as a positive control.

Assay Procedure: In a 96-well plate, 40 µL of the sample solution, 80 µL of phosphate buffer,

and 40 µL of the tyrosinase solution are mixed and incubated at 25°C for 10 minutes. Then,

40 µL of the L-DOPA solution is added to initiate the reaction.

Measurement: The formation of dopachrome is monitored by measuring the absorbance at

475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: %

Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is determined

from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7
Macrophages
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Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and

allowed to adhere overnight.

Treatment: The cells are pre-treated with various concentrations of 3-O-Caffeoylquinic acid
methyl ester for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for

24 hours.

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant

is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water).

Measurement: After 10 minutes of incubation at room temperature, the absorbance is

measured at 540 nm. A standard curve is generated using known concentrations of sodium

nitrite.

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated

control. The IC₅₀ value is determined from the dose-response curve.

Conclusion
3-O-Caffeoylquinic acid methyl ester is a promising natural product with a range of potential

therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory

therapies. While more research is needed to fully elucidate its biological activities and establish

specific quantitative efficacy, the available data on related compounds suggests a strong

potential for this molecule. This technical guide provides a foundational resource for

researchers to further explore the properties and applications of 3-O-Caffeoylquinic acid
methyl ester, with detailed protocols to facilitate experimental investigations. Future studies

should focus on obtaining specific quantitative data for this compound and exploring its in vivo

efficacy and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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